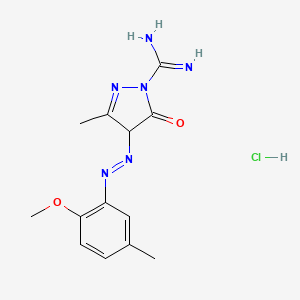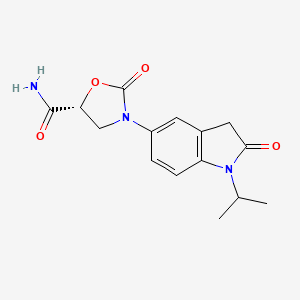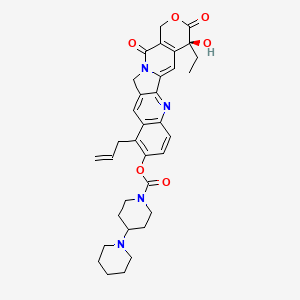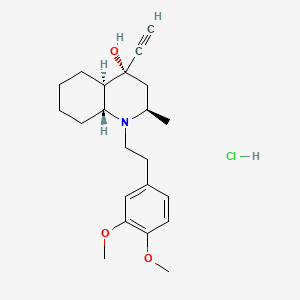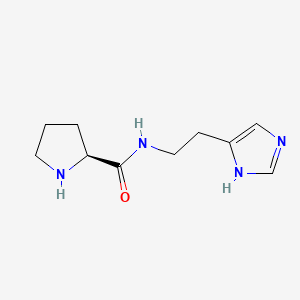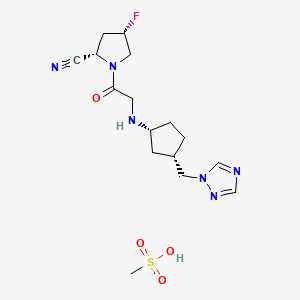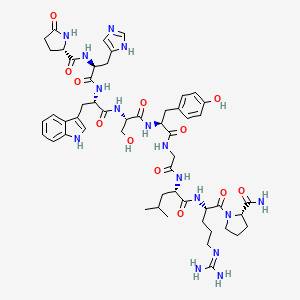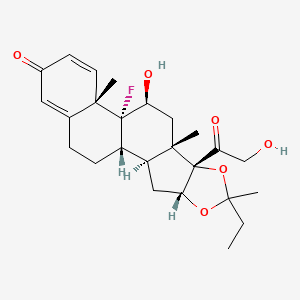
Triamcinolone methyl ethyl ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone methyl ethyl ketal is a synthetic derivative of triamcinolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a ketal group, which is formed by the reaction of a ketone with an alcohol. The addition of the ketal group can modify the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone methyl ethyl ketal typically involves the ketalization of triamcinolone with methanol and ethanol in the presence of an acid catalyst. The reaction proceeds smoothly under mild conditions, with the ketone group of triamcinolone reacting with the alcohols to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of triamcinolone, methanol, ethanol, and the acid catalyst into the reactor, with the product being continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triamcinolone methyl ethyl ketal can undergo various chemical reactions, including:
Hydrolysis: The ketal group can be hydrolyzed back to the original ketone and alcohols in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketal group can participate in substitution reactions, where one of the alkoxy groups is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed
Hydrolysis: Triamcinolone, methanol, and ethanol.
Oxidation: Oxidized derivatives of triamcinolone.
Reduction: Reduced derivatives of triamcinolone.
Substitution: Substituted ketal derivatives.
Scientific Research Applications
Triamcinolone methyl ethyl ketal has several scientific research applications, including:
Chemistry: Used as a model compound to study ketalization and deketalization reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
The mechanism of action of triamcinolone methyl ethyl ketal involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation and proliferation .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone acetonide: Another derivative of triamcinolone with a cyclic ketal group.
Triamcinolone hexacetonide: A more stable form of triamcinolone with enhanced anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.
Uniqueness
Triamcinolone methyl ethyl ketal is unique due to its specific ketal structure, which can enhance its stability and modify its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of stability and efficacy .
Properties
CAS No. |
3793-07-5 |
|---|---|
Molecular Formula |
C25H33FO6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1 |
InChI Key |
MMLFSXCKTQKXIY-CSLPMHSKSA-N |
Isomeric SMILES |
CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C |
Canonical SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


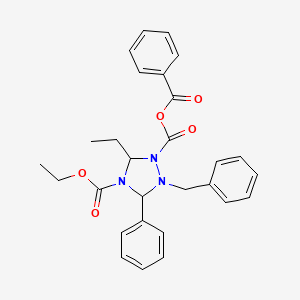

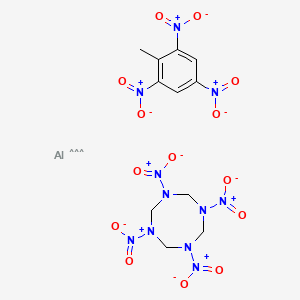
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

